(S)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-[(3S)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Pyrrolopyrazine derivatives
- Piperidine derivatives
Uniqueness
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tetrahydropyrimidine-2,4-dione core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13/h5,7H,2-4,6,11H2,1H3,(H,12,16)/t7-/m0/s1 |
InChI Key |
HEGVQYQZFFVTTC-ZETCQYMHSA-N |
Isomeric SMILES |
CCN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCC(C2)N |
Origin of Product |
United States |
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